![molecular formula C11H17NO3 B1450177 tert-Butyl-(3-Formylbicyclo[1.1.1]pentan-1-yl)carbamat CAS No. 1638771-06-8](/img/structure/B1450177.png)
tert-Butyl-(3-Formylbicyclo[1.1.1]pentan-1-yl)carbamat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is well-documented. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid. The tert-butyl group’s presence is essential for the stability and reactivity of these compounds.Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group, which influences the physical and chemical properties of the compound. For example, the tert-butyl group has been shown to affect the acidity and C-H bond dissociation energy in 3-tert-butylbicyclo [1.1.1]pentane, indicating a strong tertiary C-H bond.Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines. The tert-butyl group’s influence is also seen in the organogelation of π-gelators, which can lead to the development of efficient chemosensors.Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.28 g/mol. The presence of the tert-butyl group influences the physical and chemical properties of the compound.Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Der Bicyclo[1.1.1]pentan (BCP)-Kern von tert-Butyl-(3-Formylbicyclo[1.1.1]pentan-1-yl)carbamat ist ein wertvolles Bioisoster in der Arzneimittelforschung. Er wird verwendet, um interne Alkine, tert-Butylgruppen und monosubstituierte/1,4-disubstituierte Arene zu ersetzen. Diese Substitution kann den dreidimensionalen Charakter und die Sättigung von Verbindungen verbessern, was zu erhöhter Löslichkeit, Potenz und metabolischer Stabilität führt .
Molekulare Stäbe und Rotoren
In der Materialwissenschaft dienen BCP-Derivate als molekulare Stäbe und Rotoren. Diese Strukturen sind essentiell für die Entwicklung dynamischer Materialien, die ihre Eigenschaften als Reaktion auf externe Reize wie Licht oder Temperatur ändern können .
Supramolekulare Chemie
BCP-Derivate werden als Linkereinheiten in der supramolekularen Chemie verwendet. Sie tragen zum Aufbau komplexer Strukturen mit spezifischen und einstellbaren Eigenschaften bei, die für die Entwicklung neuer Materialien und Sensoren entscheidend sind .
Flüssigkristalle
Die einzigartige Form und die elektronischen Eigenschaften der BCP-Derivate machen sie für die Konstruktion von Flüssigkristallen geeignet. Diese Materialien finden Anwendung in Displays und anderen optischen Geräten, bei denen die Steuerung von Licht unerlässlich ist .
Fluoreszenz-Resonanzenergietransfer (FRET)-Sensoren
BCP-Derivate werden bei der Konstruktion von FRET-Sensoren eingesetzt. Diese Sensoren werden verwendet, um verschiedene biologische und chemische Prozesse zu detektieren und zu messen, indem sie ihre Energietransfereigenschaften nutzen .
Metallorganische Gerüste (MOFs)
Im Bereich der MOFs dienen BCP-Derivate als organische Linker. Sie tragen zur Bildung poröser Strukturen bei, die aufgrund ihrer hohen Oberfläche und Stabilität für die Gasspeicherung, Trennung und Katalyse eingesetzt werden können .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(3-formyl-1-bicyclo[1.1.1]pentanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-9(2,3)15-8(14)12-11-4-10(5-11,6-11)7-13/h7H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUDXZJLBOFVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1450094.png)
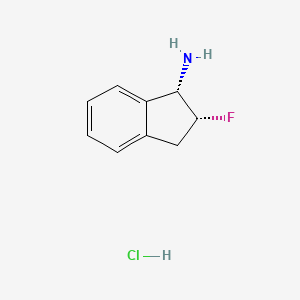

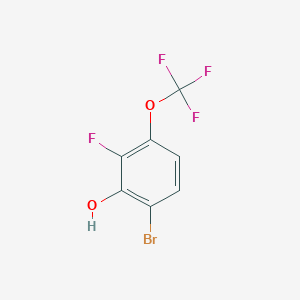
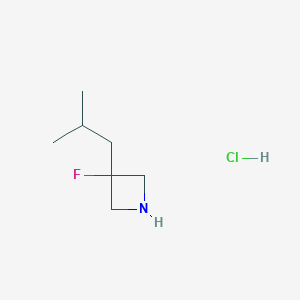
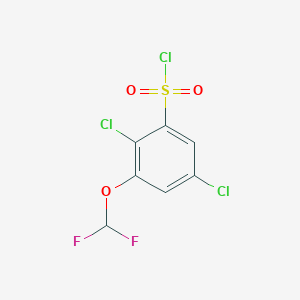

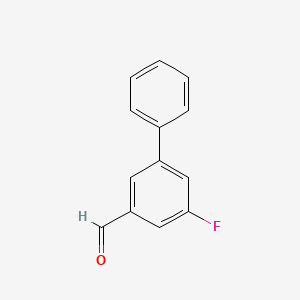
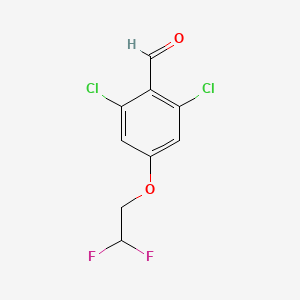
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)
![4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1450110.png)
![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)
![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)
![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)